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Compound of Interest

Compound Name:
1-Carbamoyl-3-(4-

methoxyphenyl)urea

Cat. No.: B5141596 Get Quote

Disclaimer: Information regarding the specific molecule "1-Carbamoyl-3-(4-
methoxyphenyl)urea" is not readily available in the current scientific literature. Therefore, this

technical guide will provide an in-depth overview of the mechanisms of action for structurally

related and well-researched compounds, particularly diaryl ureas incorporating a

methoxyphenyl moiety. The primary focus will be on their roles as kinase inhibitors in oncology,

a field where this structural class has demonstrated significant therapeutic impact.

Diaryl Ureas as Multi-Kinase Inhibitors
A prominent mechanism of action for many diaryl urea compounds, including those with a 4-

methoxyphenyl group, is the inhibition of multiple protein kinases involved in tumor cell

proliferation and angiogenesis. The archetypal molecule in this class is Sorafenib, a bi-aryl urea

approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular

carcinoma.[1][2][3]

The diaryl urea motif is crucial for the inhibitory activity, often acting as a type II kinase inhibitor.

[4] This class of inhibitors binds to the "DFG-out" conformation of the kinase, where the DFG

(Asp-Phe-Gly) motif at the start of the activation loop is flipped. This binding mode is distinct

from type I inhibitors that bind to the active "DFG-in" conformation. The urea moiety typically

forms key hydrogen bonds with a conserved glutamic acid residue in the αC-helix and the

backbone amide of the aspartate residue of the DFG motif.[4]
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Inhibition of the RAF/MEK/ERK Signaling Pathway
A primary target of Sorafenib and related diaryl ureas is the RAF/MEK/ERK signaling pathway

(also known as the MAPK pathway).[1][5] This pathway is a critical regulator of cell division,

proliferation, and survival.[5] Sorafenib inhibits RAF kinases, including RAF-1 (or C-Raf) and

both wild-type and mutant B-RAF.[1] By blocking RAF, these compounds prevent the

downstream phosphorylation of MEK and ERK, thereby inhibiting the transmission of pro-

proliferative signals to the nucleus.[5]

A diaryl urea derivative, designated SMCl, has also been shown to inhibit the proliferation of

hepatocellular carcinoma cells by targeting the RAS/RAF/MEK/ERK pathway.[5]
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Figure 1: Inhibition of the RAF/MEK/ERK pathway by diaryl ureas.
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Anti-Angiogenic Activity through VEGFR and PDGFR
Inhibition
In addition to intracellular signaling, many diaryl ureas exhibit potent anti-angiogenic effects by

targeting receptor tyrosine kinases (RTKs) on the cell surface.[1][6] Specifically, they inhibit

vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) and platelet-

derived growth factor receptor-β (PDGFR-β).[1] These receptors are crucial for angiogenesis,

the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking

these receptors, diaryl ureas can stifle tumor growth and metastasis.[3]

Table 1: Inhibitory Activity of Diaryl Urea Derivatives against Various Kinases

Compound Target Kinase IC50 Value Cell Line Reference

Sorafenib KDR (VEGFR-2) 28 nM N/A [4]

SMCl Phospho-Raf
Dose-dependent

reduction

Hep3B,

PLC/PRF/5
[5]

SMCl Phospho-Erk
Dose-dependent

reduction

Hep3B,

PLC/PRF/5
[5]

Compound 25a p38α 0.47 nM N/A [7]

Compound 7u BRAF 2.39 ± 0.10 µM A549 [8]

Compound 7u BRAF 3.90 ± 0.33 µM HCT-116 [8]

Phenyl Urea Derivatives as Indoleamine 2,3-
dioxygenase 1 (IDO1) Inhibitors
Another emerging mechanism of action for phenyl urea derivatives is the inhibition of

indoleamine 2,3-dioxygenase 1 (IDO1).[9] IDO1 is a heme-containing enzyme that catalyzes

the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway.[9] In the

tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan, an

essential amino acid for T-cell proliferation and function. This creates an immunosuppressive

environment that allows tumor cells to evade the host's immune system. Therefore, inhibiting

IDO1 is a promising strategy in cancer immunotherapy.
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Several studies have identified phenyl urea derivatives as potent and selective IDO1 inhibitors.

[9][10] For instance, certain para-substituted phenyl urea derivatives have shown IDO1

inhibitory activity with IC50 values in the sub-micromolar range, without affecting the related

enzyme tryptophan 2,3-dioxygenase (TDO).[9]
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Figure 2: Mechanism of IDO1 inhibition by phenyl urea derivatives.

Table 2: IDO1 Inhibitory Activity of Phenyl Urea Derivatives

Compound IDO1 IC50 (µM) TDO Inhibition Reference

i12 0.1 - 0.6 No [9]

i23 0.1 - 0.6 No [9]

i24 0.1 - 0.6 No [9]

3g 1.73 ± 0.97 N/A [10]
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Experimental Protocols
Kinase Inhibition Assays
The inhibitory activity of compounds against specific kinases is often determined using in vitro

enzymatic assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay or

similar fluorescence resonance energy transfer (FRET) based assays.

General Protocol:

A kinase, a fluorescently labeled antibody, and a tracer ligand that binds to the ATP-binding

site of the kinase are combined.

The test compound is added at various concentrations.

If the compound binds to the kinase's ATP-binding site, it displaces the tracer, leading to a

decrease in the FRET signal.

The IC50 value is calculated by plotting the percentage of inhibition against the compound

concentration.

Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using

the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

General Protocol:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of the test compound for a specified period

(e.g., 48 or 72 hours).

An MTT solution is added to each well and incubated to allow viable cells to convert the

yellow MTT into purple formazan crystals.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570

nm).

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

determined from the dose-response curve.

IDO1 Enzymatic Assay
The inhibitory effect on IDO1 can be measured by quantifying the conversion of tryptophan to

N-formylkynurenine.

General Protocol:

Recombinant human IDO1 enzyme is incubated with L-tryptophan in the presence of

ascorbic acid and methylene blue in a reaction buffer.

The test compound at various concentrations is added to the reaction mixture.

The reaction is initiated and incubated at room temperature.

The reaction is stopped, and the N-formylkynurenine produced is converted to kynurenine by

acid hydrolysis.

The amount of kynurenine is quantified by measuring the absorbance at a specific

wavelength (e.g., 321 nm) or by HPLC.

The IC50 value is calculated from the dose-inhibition curve.

Conclusion
While the specific mechanism of action for "1-Carbamoyl-3-(4-methoxyphenyl)urea" remains

to be elucidated, the broader class of diaryl ureas containing the methoxyphenyl moiety

represents a rich area of medicinal chemistry with significant therapeutic implications,

particularly in oncology. Their ability to act as multi-kinase inhibitors, targeting key signaling

pathways like RAF/MEK/ERK and angiogenesis-related RTKs, is well-established.

Furthermore, the potential for related phenyl urea structures to function as immunomodulatory

agents through IDO1 inhibition opens up new avenues for cancer treatment. Further research

into this chemical space is warranted to discover novel and more potent therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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